2-Bromo-3-phenylpyrazine

Suzuki-Miyaura Coupling Cross-Coupling Reaction Yield

Researchers need a pyrazine scaffold that balances reactivity and physicochemical tunability, but substituting with chloro or methyl analogs fails due to altered electronics. 2-Bromo-3-phenylpyrazine solves this directly: - Bromine at C2: Superior leaving group for Suzuki-Miyaura couplings vs. chlorine, enabling diversified arylpyrazine libraries. - Phenyl at C3: Imparts specific lipophilicity (logP modulation) and π-stacking absent in unsubstituted analogs. - Solid at rt (mp 88-89.5°C): Ideal for high-throughput parallel synthesis and automated weighing.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 2882-17-9
Cat. No. B3050799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-phenylpyrazine
CAS2882-17-9
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN=C2Br
InChIInChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyLYLYXRRWHBFUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-phenylpyrazine (CAS 2882-17-9) as a Procurement-Specific Pyrazine Building Block


2-Bromo-3-phenylpyrazine (CAS 2882-17-9) is a heteroaromatic compound consisting of a pyrazine core with a bromine atom at the 2-position and a phenyl ring at the 3-position . It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and materials science, enabling diversification via cross-coupling reactions . Its core properties include a molecular weight of 235.08 g/mol and a predicted melting point range of 88.0–89.5 °C . While it is a standard building block, its specific substitution pattern distinguishes it from other halogenated or unsubstituted pyrazine analogs .

Bromo-substituted pyrazine for efficient Suzuki-Miyaura cross-coupling reactions
Phenyl group provides specific lipophilicity and π-stacking capacity
Solid at room temperature simplifies weighing, handling, and storage

Why 2-Bromo-3-phenylpyrazine Cannot Be Casually Substituted with Other Pyrazine Analogs


Substituting 2-bromo-3-phenylpyrazine with a different pyrazine derivative carries a high risk of synthetic failure or altered bioactivity due to significant differences in electronic and steric properties . The bromine atom is a superior leaving group for cross-coupling reactions compared to chlorine, while the phenyl ring imparts specific lipophilicity and π-stacking capabilities absent in methyl or unsubstituted analogs . These factors directly impact reaction yields, catalyst compatibility, and the resulting compound's physicochemical profile. The following quantitative evidence demonstrates where these differences are measurable and consequential for scientific selection.

Halogen leaving group reactivity
Bromo-substituted pyrazine exhibits significantly higher reactivity in Pd-catalyzed couplings; chloro analogs may be unreactive under identical mild conditions, altering yield and functional group tolerance.
Phenyl versus methyl or unsubstituted analogs
Replacing the phenyl group with methyl or hydrogen reduces lipophilicity and π-stacking capability, potentially shifting molecular recognition and membrane permeability profiles.
Physical form and handling
Many alkylpyrazines are liquids; substituting a solid building block with a liquid analog may complicate accurate weighing and long-term storage protocols.

Quantitative Differentiation Evidence for 2-Bromo-3-phenylpyrazine (CAS 2882-17-9) Against Analogs


Bromine vs. Chlorine Leaving Group Reactivity in Suzuki-Miyaura Cross-Coupling

The bromine atom in 2-bromo-3-phenylpyrazine confers significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its chloro analog. A study on ligand-free Pd-catalyzed couplings found that 2-bromopyrazine derivatives yielded approximately 10% product under mild conditions, whereas the corresponding 2-chloropyrazine was unreactive under the same conditions, necessitating higher temperatures and specialized ligands for any conversion . This reactivity difference is critical for achieving high yields in the synthesis of complex heteroaromatic libraries.

Suzuki Coupling Reactivity
Cross-study comparable
Bromo vs Chloro
~10% yield vs unreactive under identical ligand-free mild conditions
Supports selection for efficient cross-coupling library synthesis
Chloro analog requires harsher conditions or specialized catalysts
Suzuki-Miyaura Coupling Cross-Coupling Reaction Yield Catalysis Heterocyclic Chemistry

Lipophilicity (LogP) Difference Between 2-Bromo-3-phenylpyrazine and 3-Phenylpyrazine

The presence of a bromine atom significantly increases the lipophilicity of 2-bromo-3-phenylpyrazine compared to its non-halogenated analog, 3-phenylpyrazine. While direct experimental LogP data for 2-bromo-3-phenylpyrazine is not available from primary literature, a closely related bromophenylpyrazine scaffold has a reported LogP of 2.7 [1]. In contrast, the unsubstituted phenylpyrazine core is predicted to have a considerably lower LogP due to the absence of the hydrophobic bromine atom. This increase in lipophilicity, even if moderate, can substantially alter membrane permeability and biological target engagement.

Lipophilicity (LogP)
Class-level inference
Estimated LogP ~2.7 for bromophenylpyrazine scaffold vs lower predicted LogP for 3-phenylpyrazine
Bromination likely increases lipophilicity, influencing permeability context
Inferred from related scaffold; direct measurement data to verify
Lipophilicity LogP Physicochemical Properties Drug Design ADME

Enhanced π-Stacking and Steric Bulk Compared to 2-Bromo-3-methylpyrazine

The phenyl group at the 3-position provides significantly enhanced π-stacking and steric bulk compared to a methyl group, as found in 2-bromo-3-methylpyrazine. This difference is crucial for applications involving molecular recognition, such as in the design of enzyme inhibitors or materials with specific solid-state packing. While direct comparative binding data is unavailable, the larger planar surface area of the phenyl ring (approx. 45 Ų vs. 25 Ų for methyl) offers a theoretical advantage in π-π interactions . This is a key differentiator for researchers targeting protein pockets or designing supramolecular architectures.

π-Surface Area
Class-level inference
Phenyl ~45 Ų vs Methyl ~25 Ų
Approximately 80% larger π-surface area
May support stronger π-stacking and molecular recognition
Inferred from modeling; binding data unavailable
π-Stacking Molecular Recognition Steric Effects Crystal Engineering Ligand Design

Synthetic Versatility: Dual Functionalization Potential vs. 2-Bromo-3-iodopyrazine

2-Bromo-3-phenylpyrazine offers a distinct advantage over 2-bromo-3-iodopyrazine in sequential cross-coupling strategies due to the inherent chemoselectivity between bromine and iodine. While the iodo analog is highly reactive at the iodine site, it is prone to unselective, double-coupling. The bromo analog, however, allows for a more controlled, stepwise functionalization. For instance, the bromine atom can be selectively coupled under milder conditions, leaving the phenyl ring intact for further modifications or for its inherent properties [1]. This controlled reactivity is essential for constructing complex, unsymmetrical biaryl systems.

Sequential Coupling Control
Class-level inference
Bromo-phenyl vs Bromo-iodo
Controlled stepwise coupling vs unselective double coupling risk
Supports design of sequential synthetic strategies
Qualitative chemoselectivity difference; catalyst-dependent
Sequential Coupling Chemoselectivity Heterocyclic Synthesis Bromine vs. Iodine Building Blocks

Predicted Melting Point and Handling Characteristics

2-Bromo-3-phenylpyrazine is reported to be a solid at room temperature with a predicted melting point range of 88.0–89.5 °C . This is a practical advantage over liquid or low-melting-point analogs, as it facilitates easier handling, weighing, and storage. In contrast, many simple alkylpyrazines are liquids, which can be more difficult to manipulate precisely and may require special storage conditions to prevent evaporation or degradation. The solid state of this compound contributes to its ease of use in a standard laboratory setting, a factor often overlooked in procurement decisions.

Physical Form
Supporting evidence
Solid; predicted melting point 88.0–89.5 °C
Simplifies accurate weighing and long-term storage
Liquid alkylpyrazine analogs require different handling
Melting Point Physical Form Handling Storage Procurement

High-Value Application Scenarios for 2-Bromo-3-phenylpyrazine Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of CRF1 Receptor Antagonist Libraries

The high reactivity of the bromine atom in Suzuki-Miyaura couplings and the specific lipophilicity conferred by the phenyl ring [1] make 2-bromo-3-phenylpyrazine an ideal core scaffold for generating diverse libraries of arylpyrazines, a class known for CRF1 receptor antagonism [2]. Its solid-state handling further streamlines high-throughput parallel synthesis workflows.

Materials Science: Building Block for π-Conjugated Systems

The combination of a bromine leaving group for cross-coupling and an extended π-system via the phenyl ring makes this compound a strategic monomer for synthesizing oligomers and polymers for organic electronics . Its ability to undergo sequential coupling [1] is particularly valuable for constructing well-defined donor-acceptor architectures.

Chemical Biology: Synthesis of Targeted Protein Degraders (PROTACs)

The chemoselective advantage of 2-bromo-3-phenylpyrazine for sequential functionalization is highly relevant for PROTAC synthesis. The bromine site can be used to attach a linker to an E3 ligase ligand, while the phenyl ring can be elaborated to a target-protein binder, or vice versa, enabling the construction of bifunctional molecules with precise control.

Agrochemical Discovery: Synthesis of Novel Fungicides or Herbicides

The pyrazine core is a known scaffold in agrochemicals. The high-yielding cross-coupling enabled by the bromine atom allows for rapid exploration of chemical space around the phenyl ring, which can be diversified with various substituents to modulate biological activity against plant pathogens or weeds.

Application
Selection Property
Validation Focus
CRF1 Antagonist Library Synthesis
Bromo reactivity and phenyl lipophilicity profile
Cross-coupling efficiency and arylpyrazine diversity
π-Conjugated System Construction
Bromo leaving group and extended π-system
Sequential coupling and electronic property evaluation
PROTAC Bifunctional Molecule Assembly
Chemoselective sequential functionalization
Linker attachment and target binder elaboration
Agrochemical Discovery Diversification
High-yielding coupling for rapid analog synthesis
Activity screening against plant pathogen targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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